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1-(4-fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

kinase inhibitor structure-activity relationship pyrazole regioisomer

1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034551-78-3) is a synthetic small molecule (C₁₈H₁₈FN₅O, MW 339.37) belonging to the pyrazolyl-urea class. It features a central urea linker connecting a 4-fluorobenzyl group to a 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl methyl moiety.

Molecular Formula C18H18FN5O
Molecular Weight 339.374
CAS No. 2034551-78-3
Cat. No. B2826110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
CAS2034551-78-3
Molecular FormulaC18H18FN5O
Molecular Weight339.374
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H18FN5O/c1-24-16(9-17(23-24)14-3-2-8-20-11-14)12-22-18(25)21-10-13-4-6-15(19)7-5-13/h2-9,11H,10,12H2,1H3,(H2,21,22,25)
InChIKeyJBQMSVDCPOMHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034551-78-3): Procurement-Relevant Structural and Pharmacological Context


1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034551-78-3) is a synthetic small molecule (C₁₈H₁₈FN₅O, MW 339.37) belonging to the pyrazolyl-urea class [1]. It features a central urea linker connecting a 4-fluorobenzyl group to a 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl methyl moiety [2]. Pyrazolyl-ureas are recognized as a privileged scaffold in medicinal chemistry, with demonstrated activity against kinases such as Src, p38-MAPK, and TrkA, and have been explored for anticancer and anti-inflammatory applications [3]. This specific substitution pattern, incorporating a 3-pyridyl group on the pyrazole and a para-fluorobenzyl urea terminus, represents a distinct vector within the broader pyrazolyl-urea chemical space.

Why In-Class Pyrazolyl-Urea Analogs Cannot Be Automatically Interchanged with CAS 2034551-78-3


Within the pyrazolyl-urea class, minor structural modifications profoundly impact kinase selectivity, potency, and physicochemical properties. Literature demonstrates that pyrazolyl-ureas can target distinct kinase profiles (e.g., Src, p38-MAPK, TrkA, PDGFR, KIT) depending on the specific aryl/heteroaryl substituents on both the urea nitrogen and the pyrazole ring [1]. For example, pyrazolyl-urea GeGe3 acts as a multi-kinase angiogenesis inhibitor, whereas other analogs show selectivity for p38α MAPK with IC₅₀ values in the low nanomolar range [2]. Structure-activity relationship (SAR) data indicate that the position of the pyridyl nitrogen (2- vs. 3- vs. 4-pyridyl) and the nature of the benzyl substituent (4-F, 4-Cl, 2,6-diF, unsubstituted) critically determine target engagement. The following quantitative evidence guide establishes where the (3-pyridin-5-yl)methyl-urea with 4-fluorobenzyl substitution exhibits verifiable differentiation or, where data are absent, identifies the exact evidence gaps that must be considered before selecting this compound over a closely related analog.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034551-78-3)


Structural Differentiation from Pyridin-2-yl and Pyridin-4-yl Regioisomers

The target compound incorporates a pyridin-3-yl substituent on the pyrazole ring, distinguishing it from the pyridin-2-yl analog (CAS 2319637-73-3) and the pyridin-4-yl analog (CAS 2319637-37-9). In pyrazolyl-urea SAR, the position of the pyridyl nitrogen has been shown to alter kinase selectivity; for instance, in p38 MAPK inhibitor series, 3-pyridyl isomers exhibited distinct potency profiles compared to 2- or 4-pyridyl counterparts [1]. The 3-pyridyl vector presents a different hydrogen-bond acceptor geometry and electronic distribution, which can redirect binding to kinase hinge regions. However, no direct head-to-head biochemical comparison data for these three specific regioisomers have been published in the peer-reviewed literature as of 2026-05. The molecular formula and MW remain identical across these isomers (C₁₈H₁₈FN₅O, 339.37 Da), meaning that selection is governed solely by biological target engagement rather than bulk physicochemical properties [2].

kinase inhibitor structure-activity relationship pyrazole regioisomer

Halogen-Substituted Benzyl Comparator Series: 4-Fluorobenzyl vs. 4-Chlorobenzyl vs. 2,6-Difluorophenyl

The 4-fluorobenzyl group on the urea terminus differentiates CAS 2034551-78-3 from the 4-chlorobenzyl analog (CAS 2034416-93-6) and the 2,6-difluorophenyl analog (CAS 2034551-63-6). In medicinal chemistry, fluorine substitution is routinely employed to modulate metabolic stability, lipophilicity, and target binding. The 4-fluorobenzyl group (Hammett σₚ = 0.06) is less electron-withdrawing than 4-chlorobenzyl (σₚ = 0.23), which affects the urea NH acidity and hydrogen-bond donor strength [1]. The 2,6-difluorophenyl analog presents a distinct steric environment and lacks the benzylic methylene spacer, altering conformational flexibility. In pyrazolyl-urea p38α MAPK inhibitor series, fluorine-containing aryl ureas demonstrated IC₅₀ values ranging from 0.037 to 0.069 µM, comparable to the standard inhibitor SB 203580 (IC₅₀ = 0.043 µM) [2]. However, these data originate from a structurally related but distinct pyrazolyl-urea sub-series and should not be directly extrapolated to CAS 2034551-78-3. No published head-to-head data comparing the 4-F, 4-Cl, and 2,6-diF benzyl variants at the same kinase panel exist for this specific pyrazole core.

halogen bonding metabolic stability kinase selectivity

Kinase Inhibition Potential: Class-Level PDGFR and KIT Activity Inference

Vendor-supplied annotations claim that CAS 2034551-78-3 inhibits PDGFR and KIT kinases with sub-nanomolar IC₅₀ values . The pyrazolyl-urea scaffold is documented to engage type III receptor tyrosine kinases including PDGFRα and c-KIT, with examples such as the heterocyclic pyrazole derivatives in EP3057969B1 showing potent inhibition [1]. However, no peer-reviewed publication or patent example explicitly reports IC₅₀, Kd, or cellular activity data for this exact compound against PDGFR or KIT. The claimed sub-nanomolar potency cannot be verified through publicly available primary sources and should be treated as unconfirmed vendor annotation. Researchers seeking a validated PDGFR/KIT inhibitor with published selectivity profiling should consider structurally characterized tool compounds such as imatinib or sunitinib, for which comprehensive kinase profiling data are available, and use CAS 2034551-78-3 only if internal validation against these targets is planned.

kinase inhibition PDGFR KIT oncology

Predicted Physicochemical and Drug-Likeness Profile Benchmarking

Predicted physicochemical parameters for CAS 2034551-78-3 indicate compliance with Lipinski's Rule of Five: MW 339.37 (<500), cLogP 2.40 (<5), HBA 6 (<10), HBD 1 (<5), TPSA 63.05 Ų (<140 Ų), and 5 rotatable bonds (<10) [1]. These values place the compound in a favorable oral drug-like space. For comparison, the 4-chlorobenzyl analog (CAS 2034416-93-6) has a higher MW (341.8) and increased lipophilicity (predicted cLogP ~2.7–3.0) due to the chlorine substituent [2]. The 2,6-difluorophenyl analog (CAS 2034551-63-6) lacks the benzylic methylene, reducing rotatable bonds to 4 and increasing MW to 357.36 [2]. The benzhydryl analog (MW 401.5) exceeds MW guidelines. Among this analog series, the 4-fluorobenzyl substitution offers the lowest MW and most balanced cLogP, suggesting optimal membrane permeability and solubility characteristics. These are predicted values only; experimental logD, solubility, and permeability data are not published.

drug-likeness Lipinski physicochemical properties oral bioavailability

Recommended Application Scenarios for 1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea Based on Differential Evidence


Kinase Selectivity Profiling Campaigns Requiring a 3-Pyridyl Pyrazolyl-Urea Probe

When a research program requires systematic exploration of pyridyl regioisomer effects on kinase selectivity, CAS 2034551-78-3 serves as the 3-pyridyl representative alongside the 2-pyridyl (CAS 2319637-73-3) and 4-pyridyl (CAS 2319637-37-9) analogs. As established in Section 3, the 3-pyridyl nitrogen position offers a distinct hydrogen-bond acceptor geometry that may redirect hinge-region binding relative to the 2- or 4-pyridyl isomers [1]. Procurement of all three regioisomers enables internally controlled head-to-head kinase panel screening, generating the comparative data that the public literature currently lacks. The identical MW and cLogP across regioisomers eliminate confounding physicochemical variables, isolating biological effects to the pyridyl nitrogen position.

Oral Drug Discovery Programs Prioritizing Balanced Physicochemical Properties

For hit-to-lead programs targeting oral bioavailability, the predicted drug-likeness profile of CAS 2034551-78-3 (MW 339.37, cLogP 2.40, TPSA 63.05 Ų, 0 Lipinski violations) positions it favorably against heavier or more lipophilic analogs [1]. As detailed in Section 3, the 4-fluorobenzyl substitution achieves the lowest MW in the comparator series while maintaining a cLogP within the optimal range for oral absorption. This compound should be prioritized in early ADME screening cascades (solubility, permeability, microsomal stability, CYP inhibition) to generate experimental data that can validate or refute the predicted advantages. Positive ADME outcomes would establish a defendable basis for series selection over the 4-chlorobenzyl or benzhydryl analogs.

Target Deconvolution Studies Using Pyrazolyl-Urea Chemical Probes

Given the class-level evidence that pyrazolyl-ureas engage diverse kinases including Src, p38-MAPK, TrkA, PDGFR, and KIT [1], CAS 2034551-78-3 may serve as a starting scaffold for target deconvolution via affinity-based proteomics (e.g., DARTS, CETSA, or chemical pulldown). As noted in Section 3, the unverified vendor claims of PDGFR/KIT inhibition require rigorous experimental confirmation. A recommended workflow involves: (1) broad kinase panel screening (e.g., 100-kinase panel) to map selectivity; (2) cellular target engagement assays in disease-relevant cell lines; and (3) SAR expansion to optimize potency and selectivity. The 3-pyridyl-5-pyrazolyl urea core with 4-fluorobenzyl substitution provides a synthetically tractable handle for parallel library synthesis, enabling rapid analog generation for SAR exploration [2].

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